

# Comparative Safety Analysis: ZQMT in Neovascular Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of ZQMT, a Traditional Chinese Patent Medicine, used as an adjunctive therapy for neovascular age-related macular degeneration (nAMD). The primary comparator for this analysis is the established standard-of-care treatment, ranibizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF).

The available clinical data indicates that the combination of ZQMT with ranibizumab has a safety profile equivalent to that of ranibizumab administered alone.[1][2] This suggests that ZQMT does not introduce additional significant safety concerns when added to the existing anti-VEGF treatment regimen for nAMD.

### I. Comparative Safety Profile

A multicenter, randomized clinical trial involving 144 patients with nAMD demonstrated that the combination therapy of intravitreal ranibizumab with oral ZQMT was non-inferior to ranibizumab treatment with a placebo in terms of safety over a 24-week period.[1] While specific quantitative data on all adverse events from this pivotal trial are not detailed in the available literature, the study's conclusion emphasizes the equivalent safety profiles of the two treatment arms.[1][2]

For a comprehensive understanding, the known safety profile of ranibizumab is presented below. It is important to note that the adverse events associated with the ZQMT and



ranibizumab combination therapy were comparable to those observed with ranibizumab monotherapy.

Table 1: Summary of Known Adverse Events Associated

with Ranibizumab Treatment for nAMD

| Adverse Event Category         | Specific Events                                                                                                                                                         | Incidence Rate                                                                                                                                                                                                               |
|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ocular (Injection-Related)     | Conjunctival hemorrhage, eye pain, vitreous floaters, increased intraocular pressure, endophthalmitis, rhegmatogenous retinal detachment, iatrogenic traumatic cataract | Most common ocular side effects are conjunctival hemorrhage, eye pain, and vitreous floaters. Serious events like endophthalmitis are rare, occurring in approximately 1.0% of patients over two years.[2]                   |
| Ocular (Non-Injection-Related) | Serious uveitis                                                                                                                                                         | Occurred in approximately 1.3% of ranibizumab-treated patients over two years.[2]                                                                                                                                            |
| Systemic                       | Nasopharyngitis, anemia, nausea, cough, arterial thromboembolic events (nonfatal stroke, nonfatal myocardial infarction, vascular death)                                | Non-ocular side effects are generally mild.  Thromboembolic events are a potential risk with anti-VEGF therapies, with rates in ranibizumab-treated patients being comparable to control groups in large clinical trials.[3] |

### **II. Experimental Protocols**

The primary evidence for the safety of ZQMT in combination with ranibizumab comes from a multicenter, randomized, double-blind, placebo-controlled clinical trial.

#### **Study Design:**

• Objective: To evaluate the efficacy and safety of ZQMT as a complementary therapy to ranibizumab for neovascular AMD.



- Patient Population: 144 patients diagnosed with neovascular age-related macular degeneration.
- Treatment Arms:
  - Group 1 (Combination Therapy): Intravitreal ranibizumab injections as needed + oral ZQMT.
  - Group 2 (Monotherapy Control): Intravitreal ranibizumab injections as needed + oral placebo.
- · Duration: 24 weeks.
- Primary Outcome: Mean change in visual acuity at week 24 compared to baseline.
- Safety Assessment: Monitoring and recording of all adverse events throughout the study period.

#### **Experimental Workflow Diagram:**





Click to download full resolution via product page

Caption: Workflow of the multicenter randomized clinical trial for ZQMT.

## **III. Signaling Pathways**



The therapeutic effects of ZQMT in nAMD are thought to be related to its antioxidant and antiangiogenic properties. These actions can modulate signaling pathways involved in the pathogenesis of retinal neovascularization. Ranibizumab directly targets VEGF-A, a key driver of angiogenesis. The potential mechanism of ZQMT may complement this action by reducing oxidative stress, which is also implicated in the upregulation of pro-angiogenic factors.

#### **VEGF Signaling Pathway in Angiogenesis:**

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis. In nAMD, overexpression of VEGF leads to abnormal blood vessel growth in the retina. Ranibizumab functions by binding to and inhibiting VEGF-A.





Click to download full resolution via product page

Caption: Simplified VEGF signaling cascade in retinal endothelial cells.



# Proposed Antioxidant and Anti-Angiogenic Mechanism of ZQMT:

Oxidative stress contributes to retinal neovascularization by promoting inflammation and the expression of angiogenic factors like VEGF. The constituent herbs of ZQMT are suggested to possess antioxidant properties that can counteract this process. By reducing reactive oxygen species (ROS), ZQMT may indirectly suppress the VEGF signaling pathway and other proangiogenic cascades.



Click to download full resolution via product page

Caption: Postulated antioxidant and anti-angiogenic action of ZQMT.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Traditional Chinese Patent Medicine ZQMT for Neovascular Age- Related Macular Degeneration: A Multicenter Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ranibizumab for neovascular age-related macular degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ranibizumab in neovascular age-related macular degeneration PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Safety Analysis: ZQMT in Neovascular Age-Related Macular Degeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620674#comparative-analysis-of-zqmt-10-s-safety-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com